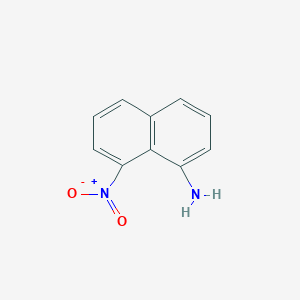

8-Nitronaphthalen-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-nitronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-8-5-1-3-7-4-2-6-9(10(7)8)12(13)14/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOKWSYBWVCXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297384 | |

| Record name | 8-nitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3229-89-8 | |

| Record name | MLS002704296 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-nitronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Nitronaphthalen 1 Amine and Isomeric Analogues

Direct Nitration Strategies for Naphthalen-1-amine to Yield 8-Nitronaphthalen-1-amine

Direct nitration of naphthalen-1-amine is a challenging process due to the strong activating and ortho-, para-directing nature of the amino group, which can lead to a mixture of isomers and polysubstituted products. However, with careful control of the reaction conditions and the use of protecting groups, regioselective synthesis of this compound can be achieved.

Regioselective Synthesis and Isomer Control

The direct nitration of unprotected naphthalen-1-amine typically yields a mixture of 2-nitro, 4-nitro, 5-nitro, and 8-nitro isomers, with the 5- and 8-isomers often being the major products. The ratio of these isomers is highly dependent on the nitrating agent and the reaction conditions.

To enhance the yield of the 8-nitro isomer, the amino group is often protected to modulate its directing effect and prevent side reactions. A common strategy involves the acylation of the amino group to form N-acetylnaphthalen-1-amine. Nitration of N-acetylnaphthalen-1-amine still produces a mixture of isomers, but the product distribution can be different from that of the unprotected amine.

A more effective method for directing the nitration to the 8-position involves the use of a bulkier protecting group, such as the phthaloyl group. By reacting naphthalen-1-amine with phthalic anhydride (B1165640), phthalo-1-naphthylinide is formed. Nitration of this derivative has been shown to significantly favor the formation of the 8-nitro isomer. canada.ca One study reported that the nitration of phthalo-1-naphthylinide yielded the 8-, 5-, and 4-nitro isomers in a ratio of 60:28:5. canada.ca The 8-nitro-1-naphthylamine can then be obtained by hydrolysis of the protecting group. canada.ca

Table 1: Isomer Distribution in the Nitration of Protected Naphthalen-1-amine

| Protecting Group | Nitrating Agent | Solvent | Isomer Ratio (8-nitro : 5-nitro : 4-nitro) | Reference |

| Phthaloyl | Not specified | Not specified | 60 : 28 : 5 | canada.ca |

Catalytic Systems for Enhanced Selectivity (e.g., Zeolites, Ionic Liquids)

While the use of zeolites and ionic liquids as catalysts to enhance regioselectivity in the nitration of aromatic compounds is well-documented, specific applications to the direct nitration of naphthalen-1-amine to yield this compound are not extensively reported in the available literature. However, the principles of their catalytic action suggest potential benefits.

Zeolites: These microporous aluminosilicate (B74896) minerals can exert shape-selective control over chemical reactions. mdpi.comresearchgate.net The defined pore structure of zeolites can favor the formation of specific isomers by sterically hindering the formation of others. For the nitration of naphthalen-1-amine, a zeolite with appropriate pore dimensions could potentially favor the formation of the less sterically hindered 5-nitro isomer or, depending on the transition state geometry, potentially enhance the yield of the 8-nitro isomer. Studies on the nitration of naphthalene (B1677914) have shown that zeolites like HBEA can significantly improve the selectivity for 1-nitronaphthalene (B515781) over 2-nitronaphthalene. mdpi.com

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. nih.gov Their unique properties, such as high polarity and the ability to stabilize reaction intermediates, can influence the regioselectivity of nitration reactions. nih.gov For the nitration of naphthalen-1-amine, an ionic liquid could potentially influence the isomer distribution by selectively solvating certain transition states or by interacting with the nitrating agent. Research on the electrophilic nitration of various aromatics in ionic liquids has demonstrated their potential to serve as effective reaction media, often leading to easier product isolation and improved reaction efficiency. nih.gov

Reductive Pathways to Generate the Amine Functionality

An alternative approach to the synthesis of this compound involves the selective reduction of a dinitro precursor, specifically 1,8-dinitronaphthalene (B126178).

Selective Reduction of Nitro Groups in Substituted Nitronaphthalenes

The synthesis of this compound can be achieved through the partial reduction of 1,8-dinitronaphthalene. The challenge lies in selectively reducing one of the two nitro groups. The two nitro groups in 1,8-dinitronaphthalene are in different chemical environments, which can be exploited to achieve selective reduction.

Various reagents are known for the selective reduction of one nitro group in dinitroaromatic compounds. Sodium sulfide (B99878) (Na₂S) and its hydrates, as well as sodium hydrosulfide (B80085) (NaSH), are classic reagents for this purpose. The mechanism is believed to involve the nucleophilic attack of the sulfide or hydrosulfide ion on one of the nitro groups. Studies on the reduction of dinitronaphthalenes have shown that sodium sulfides can selectively reduce the 1,5-isomer to 5-nitro-1-naphthylamine, leaving the 1,8-isomer unreacted under the same conditions. This suggests that the reactivity of the nitro groups in dinitronaphthalenes is highly dependent on their position. While this specific example shows selectivity for a different isomer, it highlights the feasibility of selective mono-reduction.

Other reducing agents that have been used for the selective reduction of dinitroarenes include tin(II) chloride (SnCl₂) in acidic media and catalytic hydrogenation under carefully controlled conditions. The choice of catalyst, solvent, temperature, and pressure can influence the selectivity of the hydrogenation.

Electrochemical Reduction Mechanisms and Applications

Electrochemical methods offer a high degree of control over the reduction process and can be a powerful tool for the selective reduction of polynitro compounds. By controlling the electrode potential, it is possible to selectively reduce one nitro group while leaving the other intact. This technique is known as controlled potential electrolysis. basinc.compineresearch.com

The electrochemical reduction of nitroarenes typically proceeds in a stepwise manner. The first step is a one-electron reduction to form a radical anion, which can then be further reduced. In the case of 1,8-dinitronaphthalene, the two nitro groups will have slightly different reduction potentials due to their electronic environment. By setting the potential of the working electrode at a value just sufficient to reduce the more easily reducible nitro group, it should be possible to achieve selective mono-reduction.

While specific studies on the electrochemical mono-reduction of 1,8-dinitronaphthalene to this compound are not widely reported, the general principles of controlled potential electrolysis suggest that this would be a viable and highly controllable synthetic route. The efficiency and selectivity of the process would depend on factors such as the electrode material, the solvent-electrolyte system, and the precise control of the applied potential.

Multistep Organic Synthesis of this compound

A common and practical approach to the synthesis of this compound involves a multistep sequence starting from naphthalene. This method allows for better control over the introduction of functional groups and the final isomeric purity of the product.

A typical multistep synthesis can be outlined as follows:

Mononitration of Naphthalene: Naphthalene is first nitrated using a mixture of nitric acid and sulfuric acid to produce 1-nitronaphthalene as the major product. youtube.com The reaction conditions are controlled to minimize the formation of the 2-nitro isomer and dinitrated products.

Dinitration of 1-Nitronaphthalene: The obtained 1-nitronaphthalene is then subjected to a second nitration step under more vigorous conditions to yield a mixture of dinitronaphthalene isomers, including the desired 1,8-dinitronaphthalene. wikipedia.org

Isomer Separation: The mixture of dinitronaphthalenes is then separated to isolate the 1,8-dinitronaphthalene isomer. This can be achieved by fractional crystallization from a suitable solvent or by other chromatographic techniques. One reported method for separating 1,5- and 1,8-dinitronaphthalene involves the use of boiling aqueous sodium sulphite, which selectively dissolves the 1,8-isomer. rsc.org

Selective Reduction: Finally, the purified 1,8-dinitronaphthalene is selectively reduced to this compound using one of the methods described in section 2.2.1.

Table 2: Overview of a Multistep Synthesis of this compound

| Step | Starting Material | Reagents | Product | Key Considerations |

| 1 | Naphthalene | HNO₃, H₂SO₄ | 1-Nitronaphthalene | Control of temperature to favor mono-nitration. |

| 2 | 1-Nitronaphthalene | HNO₃, H₂SO₄ (stronger conditions) | Mixture of dinitronaphthalenes (including 1,8-DNN) | Careful control of reaction conditions to maximize the yield of the desired isomer. |

| 3 | Dinitronaphthalene mixture | Boiling aqueous Na₂SO₃ | Pure 1,8-Dinitronaphthalene | Efficient separation of isomers is crucial for the purity of the final product. |

| 4 | 1,8-Dinitronaphthalene | Selective reducing agent (e.g., Na₂S, controlled hydrogenation) | This compound | Achieving high chemoselectivity to reduce only one nitro group. |

Transformation of Precursor Naphthalene Derivatives

The preparation of this compound is frequently accomplished through the transformation of readily available naphthalene derivatives. Two primary precursor-based routes are prominent: the selective reduction of 1,8-dinitronaphthalene and the nitration of 1-naphthylamine (B1663977) or its derivatives.

Selective Reduction of 1,8-Dinitronaphthalene: A principal method for synthesizing this compound is the partial or selective reduction of 1,8-dinitronaphthalene. This precursor is typically obtained from the nitration of 1-nitronaphthalene, which itself is produced by the nitration of naphthalene. The mixture of dinitronaphthalene isomers (1,5- and 1,8-) must first be separated. The selective reduction of one nitro group in the presence of the other is a delicate process. Chemical reagents such as sodium sulfide or sodium hydrosulfide are commonly employed under controlled conditions to achieve mono-reduction, yielding this compound. Vesely and Rein reported a partial reduction to 8-nitro-1-naphthylamine using hydrogen gas with a platinum black catalyst.

Nitration of 1-Naphthylamine Derivatives: An alternative pathway involves the direct nitration of 1-naphthylamine. However, the strong activating and ortho-, para-directing nature of the primary amine group, coupled with its sensitivity to oxidation under nitrating conditions (strong acids), presents significant challenges, often leading to a mixture of products and degradation.

To circumvent these issues, a common strategy is to first protect the amine functionality. This is typically achieved by acetylation of 1-naphthylamine to form N-acetyl-1-naphthylamine (1-acetonaphthalide). The acetyl group moderates the activating effect of the amine and sterically hinders the C2 and C4 positions, directing the incoming nitro group to other positions. Nitration of 1-acetonaphthalide yields a mixture of isomers, primarily N-acetyl-4-nitro-1-naphthylamine and N-acetyl-8-nitro-1-naphthylamine. Following separation of the isomers, the desired 8-nitro derivative undergoes hydrolysis (saponification) to remove the acetyl group and afford this compound.

| Precursor Compound | Reagents and Conditions | Product | Reference |

| 1,8-Dinitronaphthalene | Na₂S or NaSH, controlled temperature | This compound | General Knowledge |

| 1,8-Dinitronaphthalene | H₂, Platinum black catalyst | This compound | Vesely and Rein |

| 1-Naphthylamine | 1. Acetic anhydride 2. HNO₃/H₂SO₄ 3. H⁺/H₂O or OH⁻ | This compound | General Knowledge |

Sequential Functional Group Interconversions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the stepwise modification of a molecule to build complexity. The synthesis of this compound from naphthalene can be viewed as a series of sequential FGIs.

A logical synthetic sequence is as follows:

Electrophilic Aromatic Substitution (Nitration): Naphthalene is treated with a nitrating mixture, typically concentrated nitric acid and sulfuric acid, to introduce the first nitro group. This reaction preferentially forms 1-nitronaphthalene.

Second Nitration: The resulting 1-nitronaphthalene is subjected to a second, more forceful nitration. This step yields a mixture of 1,8-dinitronaphthalene and 1,5-dinitronaphthalene. The isomers are then separated, often by fractional crystallization from a suitable solvent.

Selective Reduction: The isolated 1,8-dinitronaphthalene undergoes a selective reduction of one nitro group. This is the most critical FGI in this sequence. Using a reducing agent like sodium sulfide in an aqueous or alcoholic solution allows for the conversion of one nitro group to an amino group while leaving the other intact, thus forming the final product, this compound.

This multi-step process highlights how the strategic application of fundamental organic reactions can be used to control the regiochemistry on the naphthalene scaffold.

| Step | Starting Material | Transformation | Reagents | Intermediate/Product |

| 1 | Naphthalene | Mononitration | HNO₃, H₂SO₄ | 1-Nitronaphthalene |

| 2 | 1-Nitronaphthalene | Dinitration | HNO₃, H₂SO₄ (harsher conditions) | 1,8-Dinitronaphthalene |

| 3 | 1,8-Dinitronaphthalene | Selective Reduction | Na₂S or NaSH | This compound |

Novel Synthetic Approaches and Methodological Innovations for Aminonitronaphthalenes

Recent advancements in synthetic chemistry have provided new tools for the construction of carbon-nitrogen bonds and for improving the efficiency and environmental profile of chemical processes.

Unconventional Synthetic Routes (e.g., Diazotization-based Deamination)

While traditional methods are robust, research into novel synthetic pathways continues.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A powerful modern method for forming C-N bonds is the Buchwald-Hartwig amination. This reaction could theoretically be applied to synthesize this compound from 1-halo-8-nitronaphthalene (e.g., 1-bromo- or 1-chloro-8-nitronaphthalene). The reaction would involve coupling the halo-nitronaphthalene with an ammonia (B1221849) equivalent (like benzophenone (B1666685) imine followed by hydrolysis, or ammonia itself) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This approach offers an alternative to routes involving reduction of a nitro group. The required 1-halo-8-nitronaphthalene precursor can be synthesized from this compound via a Sandmeyer reaction, where the amino group is converted to a diazonium salt and then displaced by a halide.

Diazotization-Based Reactions: Diazotization of an amino group to form a diazonium salt is a classic transformation. While this is typically used to replace an amino group (as in the Sandmeyer reaction), its role in the direct synthesis of aminonitronaphthalenes is less straightforward. The prompt's mention of "diazotization-based deamination" as a synthetic route is unconventional, as deamination involves the removal of an amino group. For instance, the reductive removal of an amino group from an aromatic ring can be achieved by diazotization followed by treatment with a reducing agent like hypophosphorous acid. A report has described the deamination of 5-nitronaphthylamine to produce 1-nitronaphthalene via a diazotization method. internationalscholarsjournals.com Such a reaction is not a direct synthesis of the target compound but illustrates a related transformation within this class of molecules.

Nitrene-Based C-N Bond Formation: More novel approaches involve the generation of highly reactive intermediates. For example, singlet nitrenes, which can be generated from nitroarenes under photochemical conditions, are powerful species for C-N bond formation. This methodology could provide a new retrosynthetic pathway where a nitro group is used to directly form an amino group at a different position on the ring through complex rearrangements and insertions.

Green Chemistry Principles in Aminonitronaphthalene Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign, safer, and more efficient. These principles can be applied to the synthesis of aminonitronaphthalenes, particularly in the nitration and reduction steps.

Greener Nitration: The traditional nitration of naphthalene uses a hazardous mixture of concentrated nitric and sulfuric acids. Greener alternatives are being explored, such as using solid acid catalysts (e.g., zeolites or sulfated zirconia) which can be recovered and reused, reducing corrosive waste streams. researchgate.net Other approaches include mechanochemistry, which minimizes solvent use by conducting the reaction in a ball mill, and photochemical nitration, which can proceed under milder conditions. rsc.orgresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for many organic syntheses, including the preparation of precursors. anton-paar.comsphinxsai.comyoutube.comyoutube.com By efficiently heating the reaction mixture, microwave-assisted synthesis can shorten the duration of nitration or reduction steps from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. youtube.comyoutube.com

Catalytic Reduction: While stoichiometric reducing agents like sodium sulfide are effective, catalytic hydrogenation (using H₂ gas and a metal catalyst like palladium or platinum) is more atom-economical. Optimizing catalysts for the selective mono-reduction of dinitronaphthalenes is an active area of research that aligns with green chemistry goals.

| Green Chemistry Approach | Application in Synthesis | Potential Benefits |

| Solid Acid Catalysts | Nitration of naphthalene and 1-nitronaphthalene | Catalyst is recyclable, reduces corrosive liquid waste. researchgate.net |

| Microwave Irradiation | Nitration, reduction, or coupling steps | Drastically reduced reaction times, energy savings, potentially higher yields. anton-paar.comsphinxsai.comyoutube.comyoutube.com |

| Catalytic Hydrogenation | Selective reduction of 1,8-dinitronaphthalene | High atom economy, avoids sulfide waste streams. |

Elucidation of Reactivity and Reaction Mechanisms of 8 Nitronaphthalen 1 Amine

Mechanistic Investigations of the Nitro Group Transformations

The nitro group is a dominant feature of the molecule, and its transformation, primarily through reduction, is a key aspect of the compound's chemistry.

Reduction Mechanisms of Nitroaromatic Compounds

The reduction of nitroaromatic compounds to their corresponding primary amines is a fundamental transformation that can proceed through various pathways, often involving multiple intermediates. The classical mechanism, first proposed by Haber, describes a stepwise reduction process that can occur via two main routes: a direct "hydrogenation" pathway and a "condensation" pathway. unimi.it

The direct route involves the sequential addition of hydrogen equivalents, reducing the nitro group (Ar-NO₂) first to a nitroso derivative (Ar-NO), then to a hydroxylamine (B1172632) (Ar-NHOH), and finally to the amine (Ar-NH₂). unimi.itrsc.orgorientjchem.orgresearchgate.net The condensation pathway involves the reaction between the nitroso intermediate and the hydroxylamine intermediate to form an azoxy species (Ar-N(O)=N-Ar), which is then further reduced to an azo (Ar-N=N-Ar), a hydrazo (Ar-NH-NH-Ar), and ultimately cleaved to form two equivalents of the amine. unimi.it

Catalytic hydrogenation is a common method for this transformation. The process typically begins with the activation of both the nitro compound and the hydrogen source on the surface of a catalyst. orientjchem.org The reaction then proceeds through the transfer of electrons and protons to the nitro group. rsc.org The nature of the catalyst, solvent, and reaction conditions can influence the predominant pathway and the accumulation of intermediates. orientjchem.org For instance, studies on palladium-containing polymer catalysts suggest a mechanism where the nitro compound interacts with metal centers containing activated hydrogen. orientjchem.org

The electronic nature of substituents on the aromatic ring significantly affects the reduction rate. Electron-donating groups tend to decrease the rate of reduction. orientjchem.org

Table 1: General Pathways for Nitroaromatic Reduction

| Pathway | Key Intermediates | Description |

|---|---|---|

| Direct Hydrogenation | Nitroso (Ar-NO), Phenylhydroxylamine (Ar-NHOH) | Sequential addition of three hydrogen molecules to the nitro group. orientjchem.orgresearchgate.net |

| Condensation Route | Nitroso (Ar-NO), Phenylhydroxylamine (Ar-NHOH), Azoxy (Ar-N(O)=N-Ar), Azo (Ar-N=N-Ar), Hydrazo (Ar-NH-NH-Ar) | Condensation of nitroso and hydroxylamine intermediates, followed by further reduction. unimi.it |

This table provides a generalized overview of reduction pathways for nitroaromatic compounds.

Electron Transfer Processes in Nitroaromatic Systems

The reduction of nitroaromatic compounds is fundamentally an electron transfer process. These compounds can undergo single- or two-electron reduction, often mediated by flavoenzymes or metal catalysts. nih.govmdpi.com The initial step is often a single-electron transfer to the nitroaromatic compound (ArNO₂) to form a nitro anion radical (ArNO₂⁻). This radical is a key intermediate in many biological and chemical reduction systems. mdpi.com

In catalytic systems using reducing agents like NaBH₄, electrons are transferred from the reductant to the nitroaromatic molecules, a process facilitated by the catalyst's surface. rsc.org The rate of this electron transfer is influenced by the surface potential of the catalyst. rsc.org

The energetics of these electron transfer steps are crucial. For example, in the electrochemical reduction of nitrobenzene (B124822) at pH 7.0, it is reduced to phenylhydroxylamine at potentials of -0.30 to -0.45 V, while the further reduction of phenylhydroxylamine to aniline (B41778) occurs at more negative potentials of -0.55 to -0.70 V. mdpi.com The excited states of nitronaphthalenes are also pivotal; studies on 1-nitronaphthalene (B515781) show that upon photoexcitation, the molecule can undergo intersystem crossing to a triplet state in hundreds of femtoseconds, which can be a precursor to electron transfer reactions. acs.org The rate constant for the quenching of the nitronaphthalene triplet state by amines can approach the diffusion-controlled limit, highlighting the efficiency of these electron transfer processes. researchgate.net

Reactivity of the Amino Functionality in 8-Nitronaphthalen-1-amine

The amino group at the C1 position provides a site for a different set of chemical transformations, most notably diazotization.

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). canada.caumanitoba.ca This diazonium intermediate is highly versatile and can be used to introduce a wide variety of substituents onto the naphthalene (B1677914) ring.

These transformations, often named reactions, provide synthetic routes to various 1-substituted-8-nitronaphthalenes. For example:

Sandmeyer Reaction: The diazonium group can be replaced by halides (–Cl, –Br) using the corresponding cuprous salts. canada.caumanitoba.ca

Replacement with Iodine: Treatment of the diazonium salt with potassium iodide yields 1-iodo-8-nitronaphthalene. canada.caumanitoba.carsc.org

Schiemann Reaction: The diazonium salt can be converted to a diazonium borofluoride, which upon heating, can decompose to give the corresponding fluoro derivative. However, attempts to prepare 8-nitro-1-fluoronaphthalene via this method were reported to be unsuccessful due to the explosive nature of the intermediate. canada.caumanitoba.ca

Replacement with Thiocyanate (B1210189): Reaction of the diazonium salt with an alkali metal thiocyanate can produce 1-nitro-8-thiocyanatonaphthalene. prepchem.com

Table 2: Diazotization-Based Reactions of this compound

| Reaction Name | Reagent(s) | Product |

|---|---|---|

| Sandmeyer | CuBr | 1-Bromo-8-nitronaphthalene canada.ca |

| Sandmeyer | CuCl | 1-Chloro-8-nitronaphthalene umanitoba.ca |

| Iodination | KI | 1-Iodo-8-nitronaphthalene canada.caumanitoba.ca |

| Thiocyanation | KSCN or NaSCN | 1-Nitro-8-thiocyanatonaphthalene prepchem.com |

This table summarizes key transformations of the diazonium salt derived from this compound.

Nucleophilic Substitution and Addition Reactions

Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for introducing substituents onto electron-deficient aromatic rings. For instance, various nitroquinolines undergo amination ortho and para to the nitro group with high yields using reagents like 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI). researchgate.net This type of reactivity is plausible for this compound, where a nucleophile could potentially attack positions activated by the nitro group. The nitro group at the 8-position activates the naphthalene ring for electrophilic substitution at positions 5 and 7, which in turn suggests these positions might be susceptible to certain types of nucleophilic attack under specific conditions.

Influence of Peri-Interaction and Steric Hindrance on Reactivity in 1,8-Disubstituted Naphthalenes

The defining structural feature of this compound is the placement of the amino and nitro groups at the 1 and 8 positions, respectively. The proximity of these "peri" substituents forces them into a sterically strained conformation, which profoundly influences the molecule's reactivity and physical properties. st-andrews.ac.uknih.gov

This steric strain, sometimes called peri-interaction, results from the substituents being forced closer than the sum of their van der Waals radii. st-andrews.ac.ukscispace.com To relieve this strain, the substituents are often twisted out of the plane of the naphthalene rings. acs.org This distortion affects bond angles and lengths and can lead to unusual chemical behavior. nih.gov

The consequences of this peri-interaction are significant:

Altered Basicity: The steric strain in 1,8-disubstituted naphthalenes can dramatically alter the basicity of functional groups. A classic example is 1,8-bis(dimethylamino)naphthalene, also known as "Proton Sponge," which is an exceptionally strong base because protonation allows the two amino groups to form a hydrogen bond, relieving a significant portion of the steric and electrostatic repulsion between the lone pairs. nih.govacs.org A similar, though less pronounced, effect would be expected on the basicity of the amino group in this compound.

Enhanced Reaction Rates: The release of steric strain can be a powerful driving force for reactions. For example, upon reduction of the nitro group in a related compound, 5-chloro-8-nitro-1-naphthoyl amide, the resulting amino group readily undergoes intramolecular cyclization with the peri-amide carbonyl to form a five-membered lactam. acs.org This is driven by the release of the steric strain that existed between the original nitro and amide groups. acs.org A similar intramolecular reaction between the amino and a transformed nitro group (e.g., hydroxylamine intermediate) is a plausible pathway in the reduction of this compound.

Barriers to Rotation: The peri-interaction creates significant barriers to the rotation of the substituent groups. The magnitude of this barrier depends on the nature of the substituents (e.g., planar vs. tetrahedral). rsc.org For this compound, the interaction between the planar nitro group and the amino group would create a substantial rotational barrier.

The steric crowding in 1,8-disubstituted naphthalenes is generally larger than in comparable benzene (B151609) derivatives due to the rigidity of the fused ring system. canterbury.ac.nz This inherent strain is a key factor in understanding and predicting the unique reactivity of this compound. nih.gov

Conformational Effects on Reaction Pathways

The reactivity of 1,8-disubstituted naphthalenes, including this compound, is significantly influenced by the spatial arrangement of the peri substituents. The rigid naphthalene framework forces these groups into close proximity, approximately 2.5 Å apart, which is within the van der Waals radius for many atoms. thieme-connect.com This enforced closeness, known as a peri-interaction, leads to considerable steric strain and unusual chemical properties not observed in other substituted aromatic systems. thieme-connect.comst-andrews.ac.uk

The conformation of the substituents, whether they are planar or tetrahedral, plays a crucial role in determining the energy barriers for rotation and, consequently, the reaction pathways. rsc.org For instance, planar substituents can arrange themselves nearly parallel to each other and perpendicular to the naphthalene ring, which can be a relatively low-energy ground state. rsc.org However, this arrangement can also lead to significant strain, which can be relieved through bond bending and twisting of the substituents out of the plane of the aromatic rings. acs.org This distortion of the naphthalene ring from planarity is a key factor in the reactivity of these compounds. nih.gov

Unusual Reactivity Patterns in 1,8-Naphthalene Derivatives

The significant steric strain in 1,8-disubstituted naphthalenes gives rise to a range of unusual reactivity patterns. acs.orgnih.gov This strain can be a driving force for reactions that relieve the steric repulsion between the peri substituents. nih.gov

One remarkable example is the enhanced reactivity of certain 1,8-disubstituted naphthalenes in cyclization reactions. The proximity of the functional groups can facilitate intramolecular bond formation. nih.gov For instance, the reduction of an 8-nitro group to an amino group in the presence of a suitable peri-substituent, such as an amide, can lead to spontaneous cyclization to form a five-membered lactam, releasing the amine that was part of the amide. acs.org This type of reaction is driven by the decrease in steric strain upon forming the new ring. acs.org

Another manifestation of unusual reactivity is the disruption of the aromaticity of the naphthalene core under surprisingly mild conditions. The steric strain between a nitro and a carboxylic acid group in an 8-nitro-1-naphthoic acid derivative, for example, can lead to the fragmentation of a Csp2–Csp2 bond and rearrangement to form a conjugated aldehyde upon the addition of water. nih.govnih.gov This highlights how the peri-interaction can activate the otherwise stable aromatic system towards unexpected transformations.

Furthermore, the electronic properties of the substituents also play a role. The interaction between a donor group, like a dimethylamino group, and an acceptor group in the peri-positions can lead to unique electronic and photophysical properties. mdpi.com The steric hindrance can force the groups to twist out of the naphthalene plane, affecting conjugation and intramolecular charge transfer. mdpi.com

The table below summarizes some of the unusual reactivity patterns observed in 1,8-naphthalene derivatives.

| Reactivity Pattern | Driving Force | Example | Reference(s) |

| Intramolecular Cyclization | Relief of steric strain | Formation of a lactam from an 8-nitro-1-carboxamide derivative upon reduction of the nitro group. | acs.org |

| Aromatic Core Disruption | Severe steric strain | Fragmentation and rearrangement of 8-nitro-1-naphthoic acid derivatives under mild conditions. | nih.govnih.gov |

| Altered Electronic Properties | Peri-interaction and substituent conformation | Modified intramolecular charge transfer in peri-substituted acyl pyrrolyl naphthalenes. | mdpi.com |

| Enhanced Basicity | Steric and electrostatic strain relief upon protonation | 1,8-Bis(dimethylamino)naphthalene ("Proton Sponge") is a much stronger base than dimethylaniline. | acs.org |

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Nitroaromatic Amines

Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to predict the chemical reactivity of compounds based on their molecular structure. dp.techchemrxiv.org These models establish a mathematical relationship between the reactivity of a series of compounds and their physicochemical properties, which are encoded in numerical values known as molecular descriptors. chemrxiv.orgmdpi.com For nitroaromatic amines, QSRR studies are valuable for understanding and predicting their behavior in various chemical reactions. mdpi.com

The development of a QSRR model typically involves several steps:

Data Set Compilation: A collection of nitroaromatic amines with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) is assembled. nih.gov

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors can represent various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. mdpi.comnih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning techniques like support vector regression (SVR), are used to build a model that correlates the descriptors with the observed reactivity. chemrxiv.orgmdpi.com

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability. mdpi.comacs.org

For nitroaromatic compounds, QSRR models have been developed to predict various properties, including their toxicity, which is often related to their reactivity. mdpi.commdpi.com Descriptors that frequently appear in these models include those related to:

Hydrophobicity (logP): Influences the compound's distribution between aqueous and organic phases. mdpi.com

Electronic Properties (e.g., HOMO/LUMO energies, dipole moment): Reflect the electron-donating or -withdrawing nature of the substituents and the molecule's susceptibility to electrophilic or nucleophilic attack. researchgate.net

Steric Parameters (e.g., molar refractivity, van der Waals surface area): Quantify the size and shape of the molecule and its substituents, which can affect reaction rates due to steric hindrance. mdpi.comnih.gov

The insights gained from QSRR studies can guide the synthesis of new nitroaromatic amines with desired reactivity profiles and help in understanding the mechanisms of their reactions. chemrxiv.org

Photochemical and Thermal Decomposition Pathways of Nitroaromatic Amines

Nitroaromatic amines can undergo decomposition through photochemical (light-induced) and thermal (heat-induced) pathways, leading to a variety of products. The specific pathways and products depend on the structure of the compound and the reaction conditions.

Photochemical Decomposition:

The photochemistry of nitroaromatic compounds is often initiated by the absorption of UV-VIS light, which excites the molecule to a higher electronic state. nih.gov The subsequent reactions can be complex and may involve several competing processes. acs.org

For nitroanilines, a common primary photochemical process is the fission of the N-N bond in N-nitroanilines or the C-NO2 bond. rsc.org In some cases, photoionization can occur, leading to the formation of radical cations and hydrated electrons in aqueous solutions. nih.gov The presence of oxygen can significantly influence the reaction pathways, often leading to oxidation products. rsc.org

Key photochemical pathways for nitroaromatic amines include:

Nitro-Nitrite Rearrangement: The nitro group can rearrange to a nitrite ester, which can then decompose to form nitric oxide and phenoxy radicals. nih.gov

Hydrogen Abstraction: The excited nitroaromatic compound can abstract a hydrogen atom from the solvent or another molecule, initiating a radical chain reaction. nih.gov

Reduction of the Nitro Group: The nitro group can be photochemically reduced to a nitroso group or further to an amino group. rsc.org

The photolysis of p-nitroaniline, for example, has been shown to be enhanced in the presence of hydrogen peroxide, indicating the involvement of hydroxyl radicals in the degradation process. nih.gov

Thermal Decomposition:

The thermal decomposition of nitroaromatic compounds is a critical aspect of their stability, particularly for energetic materials. dtic.mil The initial steps of thermal decomposition are often the rate-determining and can vary depending on the temperature and the specific structure of the compound. dtic.mil

For many nitroaromatic compounds, the primary initial decomposition step at high temperatures (shock initiation) is the homolytic cleavage of the C-NO2 bond, forming an aryl radical and nitrogen dioxide (NO2). dtic.milmdpi.com The bond dissociation energy (BDE) of the C-NO2 bond is a key parameter in determining the thermal stability of these compounds. mdpi.com

However, at lower temperatures or under different conditions, other pathways can become significant:

Nitro-Nitrite Rearrangement: Similar to the photochemical pathway, this can also occur thermally. mdpi.com

Reactions of Other Substituents: The presence of other functional groups, such as amino groups, can lead to alternative decomposition pathways, including intramolecular hydrogen transfer. mdpi.comosti.gov For example, in some diaminodinitro compounds, hydrogen transfer from an amino group to a nitro group can be a lower energy pathway than C-NO2 bond scission. mdpi.com

Catalysis by Decomposition Products: The decomposition can be autocatalytic, where the products of the initial decomposition steps catalyze further decomposition of the parent molecule. dtic.mil

The pyrolysis of nitroaromatic compounds can lead to the formation of a complex mixture of gaseous products and solid residues. dtic.milrsc.orgresearchgate.net The specific products formed depend on the pyrolysis conditions, such as temperature and the presence of a carrier gas. dtic.mil

The table below provides a general overview of the decomposition pathways for nitroaromatic amines.

| Decomposition Type | Key Initial Steps | Influencing Factors | Common Products | Reference(s) |

| Photochemical | N-N or C-NO2 bond fission, photoionization, nitro-nitrite rearrangement, hydrogen abstraction. | Wavelength of light, solvent, presence of oxygen or other reactive species (e.g., H2O2). | Radical species, phenols, reduced nitro compounds (e.g., nitroso, amino), oxidation products. | nih.govrsc.orgnih.gov |

| Thermal | C-NO2 bond homolysis, intramolecular hydrogen transfer, nitro-nitrite rearrangement. | Temperature, pressure, phase (gas or condensed), presence of other substituents, autocatalysis. | Aryl radicals, NO2, H2O, CO2, N2, solid carbonaceous residue. | dtic.milmdpi.comosti.gov |

Advanced Computational and Theoretical Chemistry Studies of 8 Nitronaphthalen 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool to elucidate the intrinsic properties of molecules at the atomic level. For 8-Nitronaphthalen-1-amine, these computational methods provide a foundational understanding of its electronic and structural characteristics.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic behavior of this compound is governed by the distribution of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

In many nitroaromatic compounds, the HOMO is often localized on the aromatic ring and the electron-donating amino group, while the LUMO is typically centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. For a related compound, 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the calculated LUMO-HOMO energy gap is 3.765 eV, providing a reference point for the expected range for similar aminonitronaphthalene structures. Theoretical studies on other nitroaromatics have shown that descriptors such as the energies of the HOMO and LUMO are key indicators in predicting properties like toxicity.

Calculated Electronic Properties of a Related Aminonitronaphthalene

| Parameter | Value | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | 3.765 eV | Indicates chemical reactivity and stability. |

Data derived from a computational study on 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, a structurally similar compound.

Geometry Optimization and Conformational Analysis

Determining the most stable three-dimensional arrangement of atoms in this compound is achieved through geometry optimization calculations. These studies are crucial as the molecular conformation influences its physical and chemical properties. Of particular interest is the orientation of the nitro (-NO₂) and amino (-NH₂) groups relative to the naphthalene (B1677914) ring.

Expected Geometric Parameters for this compound

| Parameter | Expected Trend | Reason |

|---|---|---|

| C-N (amino) bond length | Shorter than a typical C-N single bond | Partial double bond character due to resonance with the aromatic ring. |

| C-N (nitro) bond length | Within the typical range for nitroaromatics | - |

| Dihedral angle (N-C-C-N) | Significant deviation from planarity | Steric hindrance between the peri-substituted amino and nitro groups. |

Spectroscopic Property Prediction (e.g., UV-Vis Absorption, Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption spectra (UV-Vis) of molecules. These calculations can provide insights into the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. For this compound, the UV-Vis spectrum is expected to be characterized by transitions involving the promotion of electrons from occupied to unoccupied molecular orbitals.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Nitroaromatic Compounds

QSPR and QSAR models are statistical tools that correlate the chemical structure of compounds with their physicochemical properties and biological activities, respectively. These models are particularly valuable for predicting the properties of new or untested compounds, such as this compound.

Prediction of Chemical and Reactivity Parameters

For nitroaromatic compounds, QSPR models can be developed to predict a range of chemical and reactivity parameters. These models often utilize molecular descriptors derived from the chemical structure, which can be calculated computationally. Descriptors can include constitutional, topological, geometrical, and quantum chemical parameters. For instance, QSPR approaches have been successfully applied to predict the normal density of amines using descriptors calculated from the SMILES notation. Such models could be adapted to predict various properties of this compound.

Development of Predictive Models

In the realm of QSAR, significant effort has been dedicated to developing models that predict the toxicity of nitroaromatic compounds. These models are crucial for assessing the potential environmental and health impacts of these chemicals. Various modeling techniques, including Multiple Linear Regression (MLR) and more advanced machine learning algorithms like Support Vector Regression (SVR), have been employed.

A systematic review of QSAR studies on nitroaromatics highlights that descriptors related to hydrophobicity, electronic properties (such as HOMO and LUMO energies), and molecular size are frequently used to build predictive models for toxicity towards various organisms. For example, the toxicity of nitroaromatics to the ciliate Tetrahymena pyriformis has been modeled using descriptors that account for hydrophobicity and electrophilic reactivity. The development of robust QSAR models, validated according to established guidelines, provides a valuable tool for the in silico assessment of the toxic potential of compounds like this compound.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational methods for investigating the evolution of biological and chemical systems over time. mdpi.com While specific MD simulation studies exclusively focused on this compound are not extensively documented in readily available literature, the principles of MD can be applied to understand its behavior. Such simulations provide insights into the conformational dynamics and intermolecular interactions that govern the macroscopic properties of the compound.

For a molecule like this compound, MD simulations would typically model the interactions between multiple molecules in a defined space (a simulation box) to predict properties like density and enthalpy. ulisboa.pt The force fields used in these simulations are parameterized based on quantum mechanical calculations and experimental data to accurately describe the molecular mechanics. umd.edu

Key intermolecular interactions for this compound that would be investigated include:

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the nitro group (-NO2) can act as a hydrogen bond acceptor. These interactions are crucial in determining the crystal packing and solvation properties of the molecule.

π-π Stacking: The fused naphthalene ring system allows for significant π-π stacking interactions between molecules, contributing to the stability of aggregates and solid-state structures.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electron-donating amine group and the electron-withdrawing nitro group, leading to strong dipole-dipole interactions.

MD simulations can elucidate how these interactions influence the molecule's behavior in different environments, such as in various solvents or at interfaces. ulisboa.pt

Mechanistic Computational Studies of Reactions Involving Aminonitronaphthalenes

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions. For reactions involving aminonitronaphthalenes, such as nucleophilic aromatic substitution or reduction of the nitro group, computational studies can map out the entire reaction pathway. mdpi.comresearchgate.net These studies typically employ quantum mechanical methods like Density Functional Theory (DFT) to calculate the energies of reactants, products, intermediates, and transition states.

The general approach involves:

Reactant and Product Optimization: The geometric structures of the starting materials and final products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which represents the highest energy point along the reaction coordinate. youtube.com

Reaction Path Following: The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. researchgate.net

These calculations provide critical information about the reaction's feasibility, kinetics (by determining the activation energy), and the detailed electronic and structural changes that occur during the transformation. researchgate.net For aminonitronaphthalenes, studies could focus on how the interplay between the amino and nitro groups affects the reactivity of the naphthalene ring. researchgate.net

A key aspect of mechanistic studies is the precise characterization of the reaction coordinate and the associated transition state(s). The reaction coordinate is the path of minimum energy that leads from reactants to products. researchgate.net The transition state is a first-order saddle point on this path, representing the energy barrier that must be overcome for the reaction to occur. youtube.com

For a reaction involving this compound, the reaction coordinate might be defined by the change in a specific bond length, angle, or dihedral angle. nih.gov For example, in a nucleophilic attack on the ring, the reaction coordinate could be the distance between the nucleophile and the carbon atom being attacked. mdpi.com

Computational analysis of the transition state provides a wealth of information:

Geometry: The bond lengths and angles at the transition state reveal the structure of the activated complex.

Vibrational Frequencies: A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Activation Energy: The energy difference between the transition state and the reactants determines the reaction rate.

By analyzing these features, chemists can gain a deep, molecule-level understanding of how reactions proceed and what factors control their outcomes. nih.govnih.gov

Theoretical Approaches for Electron Affinity and Radiosensitization in Nitro Compounds

Nitroaromatic compounds are known for their potential as radiosensitizers, agents that increase the susceptibility of tumor cells to radiation therapy. researchgate.net This effect is particularly relevant for hypoxic (low oxygen) tumors, which are often resistant to radiation. The radiosensitizing ability of these compounds is strongly linked to their electron affinity (Eea). nih.gov

Electron affinity is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. wikipedia.org Compounds with high electron affinity, like nitroaromatics, can mimic the role of molecular oxygen. nih.gov In radiation therapy, ionizing radiation creates free radicals on DNA. In the presence of oxygen, these radicals are converted into permanent, lethal damage. Under hypoxic conditions, this "fixation" of damage does not occur efficiently. Electron-affinic radiosensitizers can substitute for oxygen in this process, reacting with the DNA radicals to make the damage irreparable. nih.gov

Theoretical methods are crucial for predicting and understanding the electron affinity of nitro compounds. researchgate.net Quantum chemical calculations can determine the energy difference between the neutral molecule and its anion, providing a quantitative measure of Eea. Studies have shown a strong correlation between the theoretically calculated electron affinity of nitro compounds and their experimentally observed radiosensitizing enhancement ratios. nih.gov The nitro group is a powerful electron-withdrawing group, which significantly increases the electron affinity of the aromatic system to which it is attached. researchgate.net

Application of Conceptual Density Functional Theory (DFT) Descriptors

Conceptual DFT is a branch of theoretical chemistry that uses the electron density to define and calculate chemical concepts and reactivity indices. mdpi.com These descriptors provide a framework for predicting and understanding the chemical behavior of molecules. For this compound, these descriptors can identify reactive sites and predict its behavior in various chemical reactions.

Key conceptual DFT descriptors include:

Electronic Chemical Potential (μ): Related to the negative of electronegativity, it measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance of a system to change its electron distribution.

Electrophilicity Index (ω): A global index that quantifies the ability of a molecule to accept electrons. mdpi.com

Fukui Functions (f(r)): A local reactivity descriptor that indicates the most likely sites for nucleophilic, electrophilic, or radical attack within a molecule. mdpi.com

By calculating these descriptors for this compound, one can predict its reactivity. For instance, the Fukui functions would likely indicate that the nitrogen atom of the amine group is a primary site for electrophilic attack, while the carbon atoms of the nitro-substituted ring are susceptible to nucleophilic attack. These theoretical predictions provide valuable guidance for synthetic chemists and those studying the molecule's biological activity. researcher.life

Table 1: Key Conceptual DFT Descriptors and Their Significance This table is illustrative and provides a general interpretation of what DFT calculations would reveal for a molecule like this compound.

| Descriptor | Symbol | Significance for Reactivity Prediction | Predicted Characteristics for this compound |

| Global Descriptors | |||

| Electronic Chemical Potential | μ | Indicates the tendency of a molecule to donate electrons. | Moderate; influenced by both the donating amino group and withdrawing nitro group. |

| Chemical Hardness | η | Describes the molecule's resistance to charge transfer. | Expected to be a relatively "soft" molecule, indicating higher reactivity. |

| Electrophilicity Index | ω | Measures the propensity to act as an electrophile (electron acceptor). | High, due to the strongly electron-withdrawing nitro group. |

| Local Descriptors | |||

| Fukui Function for Nucleophilic Attack | f+(r) | Identifies the most probable sites for attack by a nucleophile. | Highest values are expected on the carbon atoms of the naphthalene ring, particularly those near the nitro group. |

| Fukui Function for Electrophilic Attack | f-(r) | Identifies the most probable sites for attack by an electrophile. | Highest values are expected on the nitrogen atom of the amino group and certain ring carbons. |

Derivatization Strategies and Applications in Advanced Organic Synthesis

Functionalization of the Amino Group of 8-Nitronaphthalen-1-amine

The presence of the primary amino group (-NH2) on the naphthalene (B1677914) ring at the 1-position provides a key site for various chemical transformations. These reactions allow for the modification of the compound's electronic and steric properties, paving the way for its use in different synthetic applications.

Acylation, Alkylation, and Arylation Reactions

The amino group of this compound can readily undergo acylation, alkylation, and arylation reactions to form a variety of N-substituted derivatives.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an amide. This reaction is often used to protect the amino group or to introduce specific functionalities. For instance, the picolinamide (B142947) moiety can be introduced via acylation and has been shown to act as a bidentate directing group in palladium-catalyzed C-H activation reactions. nih.govnih.gov This directing ability is crucial for achieving regioselectivity in subsequent functionalization steps.

Alkylation introduces an alkyl group onto the nitrogen atom. wikipedia.orgchemrxiv.org Direct alkylation of amines with alkyl halides can be challenging due to the potential for overalkylation, where the product amine is more nucleophilic than the starting material, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com To overcome this, alternative methods like reductive amination are often employed. masterorganicchemistry.com Palladium-catalyzed N-alkylation reactions have also emerged as a powerful tool, offering mild reaction conditions and high selectivity. chemrxiv.org

Arylation involves the formation of a carbon-nitrogen bond between the amino group and an aryl group. Palladium-catalyzed C-H arylation of thioamides derived from amines has been demonstrated as a method for enantioselective amine α-functionalization. nih.gov Furthermore, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a general method for the synthesis of aryl amines from aryl halides and amines. acs.orgustc.edu.cn

| Reaction Type | Reagents/Catalysts | Product Type | Key Features |

| Acylation | Acyl chlorides, Anhydrides | Amides | Protection of the amino group, Introduction of directing groups. |

| Alkylation | Alkyl halides, Alcohols (with catalyst) | Substituted Amines | Can lead to overalkylation; reductive amination is an alternative. wikipedia.orgmasterorganicchemistry.com |

| Arylation | Aryl halides, Arylboronic acids | Aryl Amines | Often palladium-catalyzed, enabling the formation of C-N bonds. nih.govacs.org |

Formation of Nitrogen-Containing Heterocycles

The amino group of this compound is a key functional handle for the synthesis of various nitrogen-containing heterocycles. nih.gov These cyclic structures are prevalent in pharmaceuticals, agrochemicals, and materials science. researchgate.net

The synthesis of these heterocycles often involves intramolecular cyclization reactions where the amino group acts as a nucleophile. beilstein-journals.org For example, the amine can react with a suitable electrophile within the same molecule to form a new ring system. The specific type of heterocycle formed depends on the nature of the other reacting functional group and the length of the tether connecting them.

Microwave-assisted synthesis has emerged as a green and efficient method for the preparation of nitrogen-containing heterocycles, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The use of imines, formed from the condensation of amines and aldehydes, is a common strategy in the synthesis of a wide array of heterocycles, including pyrrolidines, pyridines, and imidazoles. scilit.com

Functionalization of the Naphthalene Ring System

The naphthalene ring of this compound, while deactivated by the electron-withdrawing nitro group, can still undergo functionalization through various synthetic strategies.

Electrophilic Aromatic Substitution with Positional Control

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com In naphthalene, the α-positions (1, 4, 5, and 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, and 7). pearson.comonlineorganicchemistrytutor.compharmacyfreak.com This preference is due to the greater stability of the carbocation intermediate formed during the attack at the α-position. onlineorganicchemistrytutor.compharmacyfreak.com

In this compound, the existing substituents significantly influence the position of further electrophilic attack. The amino group (-NH2) is a strong activating group and an ortho-, para-director, while the nitro group (-NO2) is a strong deactivating group and a meta-director. libretexts.orgmasterorganicchemistry.com The interplay of these two groups, along with the inherent reactivity of the naphthalene core, dictates the regioselectivity of EAS reactions. The powerful activating effect of the amino group will generally direct incoming electrophiles to the ortho and para positions relative to it (positions 2 and 4), while the deactivating nitro group will direct to positions 5 and 7 (meta to the nitro group and on the other ring). The outcome of a specific reaction will depend on the reaction conditions and the nature of the electrophile.

Transition Metal-Catalyzed Coupling Reactions (e.g., Pd-catalyzed C-H Activation and Arylation)

Transition metal-catalyzed reactions have revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi-res.com Palladium-catalyzed C-H activation has become a particularly important strategy for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org

In the context of this compound derivatives, palladium-catalyzed C-H activation can be directed by a suitable functional group. For instance, after acylation of the amino group with picolinamide, the resulting amide can direct the palladium catalyst to activate the C-H bond at the C8 position. nih.govnih.govacs.org This allows for regioselective C-H amination, acylation, and arylation at this specific position. nih.govnih.gov

Recent studies have shown the palladium-catalyzed C8–H arylation of 1-naphthoic acid derivatives with aryl iodides, proceeding through an electrophilic aromatic substitution (SEAr) process. rsc.org While this is on a different naphthalene derivative, similar principles of directed C-H functionalization could potentially be applied to derivatives of this compound. The nitro group itself can also be used as a coupling handle in certain transition-metal-catalyzed denitrative coupling reactions. acs.orgccspublishing.org.cn

Utilization of this compound as a Building Block in Complex Molecular Architectures

The diverse reactivity of this compound makes it a valuable building block for the construction of more complex molecules. purkh.comenamine.net Its derivatives can be incorporated into larger supramolecular architectures, polymers, and functional materials. mdpi.com

For example, the amino group can be used to link the naphthalene core to other molecular fragments, while the nitro group can be reduced to an amino group, providing another site for functionalization. This diamino derivative, 1,8-diaminonaphthalene, is a well-known precursor for the synthesis of "proton sponges," which are compounds with exceptionally high basicity.

The ability to selectively functionalize both the amino group and the naphthalene ring allows for the systematic construction of molecules with tailored properties. This makes this compound and its derivatives attractive starting materials for the synthesis of dyes, ligands for metal complexes, and precursors to polycyclic aromatic hydrocarbons with extended π-systems.

Synthesis of Polysubstituted Naphthalenes

The synthesis of polysubstituted naphthalenes is a focal point in organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials science. While traditional methods like electrophilic aromatic substitution on naphthalene can lead to issues with regioselectivity, utilizing pre-functionalized starting materials like this compound offers a more controlled approach.

The amino and nitro groups on this compound can be chemically transformed to introduce a variety of substituents onto the naphthalene core. For instance, the amino group can be diazotized and subsequently replaced by a range of functionalities through Sandmeyer-type reactions. This allows for the introduction of halogens, cyano groups, and other moieties at the 1-position. Concurrently, the nitro group can be reduced to an amino group, which can then undergo its own set of transformations, including acylation, alkylation, or further diazotization and substitution.

A hypothetical, yet chemically plausible, reaction sequence could involve the protection of the primary amine, followed by reduction of the nitro group. The newly formed amine at the 8-position could then be used to direct further substitution reactions before deprotection and modification of the original amino group at the 1-position. This stepwise functionalization allows for the regioselective synthesis of naphthalenes with diverse substitution patterns that would be challenging to achieve through direct substitution on the parent naphthalene ring.

Preparation of Naphthalene-Based Polycyclic Systems

The rigid, planar structure of the naphthalene core makes it an ideal building block for the construction of larger polycyclic aromatic hydrocarbons (PAHs). The proximate positioning of the functional groups in 1,8-disubstituted naphthalenes, such as this compound, can be exploited to facilitate intramolecular cyclization reactions, leading to the formation of new rings.

A key strategy involves the conversion of the amino and nitro groups into functionalities capable of undergoing a ring-closing reaction. For example, the nitro group can be reduced to an amine, and the original amine can be converted into a carboxylic acid derivative or a similar functional group. The resulting 1-carboxy-8-aminonaphthalene could then undergo intramolecular amide bond formation to yield a lactam, effectively adding a new heterocyclic ring to the naphthalene system.

Alternatively, both the amino and nitro groups can be transformed into other reactive species that can participate in pericyclic reactions or transition-metal-catalyzed cross-coupling reactions with appropriate partners to build up larger polycyclic frameworks. For instance, conversion of the amino and nitro groups to a halide and a boronic acid, respectively, would set the stage for an intramolecular Suzuki coupling, leading to the formation of a new carbon-carbon bond and a larger, fully aromatic polycyclic system. The synthesis of these larger PAHs is of significant interest for applications in materials science and electronics.

Role in the Synthesis of Advanced Organic Materials

The electronic properties of this compound, characterized by the electron-donating amine and electron-withdrawing nitro group, make it an attractive starting material for the synthesis of advanced organic materials with specific optoelectronic functions.

Development of Electron-Deficient Organic Semiconductors

There is a growing demand for electron-deficient (n-type) organic semiconductors for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The nitro group is one of the most potent electron-withdrawing groups, and its incorporation into aromatic systems is a promising strategy for developing n-type materials.

This compound can serve as a key building block in this context. The naphthalene core provides a rigid, planar structure conducive to intermolecular π-stacking, which is essential for efficient charge transport. The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. The amino group, while electron-donating, can be used as a handle for further derivatization to tune the material's properties or to link the nitronaphthalene unit into a larger conjugated system. For example, the amine could be condensed with an aldehyde to form an imine, extending the π-conjugation and creating a larger, more complex organic semiconductor.

Research has shown that fluorenone derivatives functionalized with nitro groups exhibit n-type semiconducting behavior, offering excellent air stability and tunable energy levels. This highlights the potential of nitro-functionalized aromatics, and by extension, derivatives of this compound, in the field of organic electronics.

Tuning Optoelectronic Properties through Derivatization

Nitroaromatic compounds are typically non-fluorescent due to rapid non-radiative decay of their excited states. However, recent studies have demonstrated that the photophysical properties of nitronaphthalenes can be dramatically altered through chemical modification, offering a pathway to novel fluorescent materials.

Attaching an electron-donating group, such as an amine or an N-amide, to the nitronaphthalene core can significantly increase the lifetime of the singlet excited state, leading to the emergence of fluorescence. This "push-pull" electronic structure, already present in this compound, can be further enhanced and fine-tuned through derivatization.

For example, alkylation or arylation of the amino group in this compound can modulate the degree of intramolecular charge transfer (ICT) in the excited state. By carefully balancing the electron-donating strength of the amino group and the polarity of the surrounding medium, it is possible to control the competition between radiative (fluorescence) and non-radiative decay pathways. This ability to "turn on" the fluorescence of a nitronaphthalene derivative through chemical modification is a powerful tool for the design of new fluorescent probes and materials for optoelectronic applications.

The table below summarizes the effect of different substituents on the fluorescence properties of nitronaphthalene derivatives, illustrating the potential for tuning these properties through derivatization of this compound.

| Derivative | Key Feature | Impact on Photophysics | Potential Application |

| N-acylated this compound | Reduced electron-donating strength of the amino group | May decrease ICT character, potentially leading to longer excited-state lifetimes and enhanced fluorescence. | Fluorescent materials, organic light-emitting diodes (OLEDs). |

| N-alkylated this compound | Increased electron-donating strength of the amino group | Enhances ICT character, which can be modulated by solvent polarity to control fluorescence. | Solvatochromic fluorescent probes, sensors. |

| Extended conjugation via the amino group | Larger π-system | Can lead to red-shifted absorption and emission, tuning the color of the fluorescence. | Dyes, pigments, and materials for optoelectronics. |

Applications in Dyestuff and Pigment Synthesis

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute the largest and most diverse class of synthetic colorants. The presence of the primary amino group makes this compound a suitable candidate for the synthesis of a variety of dyes and pigments.

The core chemical transformation in the synthesis of azo dyes is a two-step process: diazotization followed by azo coupling. In the first step, the primary aromatic amine, in this case, this compound, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a mineral acid) at low temperatures to form a diazonium salt.

This diazonium salt is an electrophile and, in the second step, is reacted with an electron-rich coupling component, such as a phenol, a naphthol, or another aromatic amine. The coupling reaction is an electrophilic aromatic substitution where the diazonium salt attacks the activated aromatic ring of the coupling component to form an azo compound, characterized by the -N=N- linkage.

The resulting azo dye's color is determined by the extended conjugated system formed between the naphthalene ring of the original amine and the aromatic ring of the coupling component, linked by the azo group. The nitro group on the naphthalene ring, being a strong electron-withdrawing group, can further modify the color of the dye, often leading to a bathochromic (deepening of color) shift. By choosing different coupling components, a wide range of colors can be produced. For instance, coupling with naphthol derivatives can yield red to violet dyes, while coupling with aniline (B41778) derivatives can produce yellow to orange dyes. These dyes can find applications in coloring textiles, plastics, and other materials.

The general scheme for the synthesis of an azo dye from this compound is presented below:

Step 1: Diazotization of this compound

This compound + NaNO₂ + 2HX → 8-Nitronaphthalen-1-diazonium salt X⁻ + NaX + 2H₂O

(where HX is a strong mineral acid)

Step 2: Azo Coupling

8-Nitronaphthalen-1-diazonium salt + Coupling Component → Azo Dye + H⁺

(where the coupling component is an electron-rich aromatic compound)

Cutting Edge Analytical Methodologies for 8 Nitronaphthalen 1 Amine and Its Metabolites/derivatives

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of separation science, providing the means to resolve complex mixtures into their individual components. For a compound like 8-Nitronaphthalen-1-amine, which belongs to the classes of both nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) and primary aromatic amines, techniques such as HPLC, GC-MS, and UPLC are indispensable.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitroaromatic compounds and aromatic amines. epa.gov Its applicability to this compound is enhanced by coupling the separation power of HPLC with various sensitive detection systems.

UV-Visible Detection: UV detection is a common modality for nitroaromatic compounds due to the presence of chromophores in their molecular structure. The method is robust, but its sensitivity and selectivity can be limited in complex matrices.

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection is often employed. While this compound itself may have native fluorescence, the amine group allows for pre-column derivatization with fluorescent labeling reagents. This process creates highly fluorescent derivatives that can be detected at very low concentrations. nih.govdoi.org For instance, reagents like 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) react with primary aromatic amines to form stable derivatives with strong fluorescence, allowing for detection limits in the nanomolar to picomolar range. nih.govdoi.orgresearchgate.net Another approach involves the on-line reduction of the nitro group to an amine, followed by fluorescence detection, a technique successfully applied to various nitro-PAHs in food samples. tandfonline.comnih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides the highest degree of selectivity and structural information. This is particularly valuable for the unambiguous identification of this compound and for profiling its metabolites in biological samples. nih.govnih.gov HPLC-MS/MS methods have been developed for quantifying various naphthalene (B1677914) metabolites, including glucuronide and sulfate (B86663) conjugates, directly in urine without the need for enzymatic deconjugation or derivatization, simplifying sample preparation. researchgate.net

| Technique | Analyte Class | Key Feature | Typical Detection Limit | Reference |

|---|---|---|---|---|

| HPLC-Fluorescence (with derivatization) | Primary Aromatic Amines | High sensitivity and selectivity | 0.12–0.21 nmol/L | nih.govdoi.org |

| HPLC with on-line reduction and Fluorescence | Nitro-PAHs | Reduces nitro group to fluorescent amine | Trace levels | tandfonline.comnih.gov |